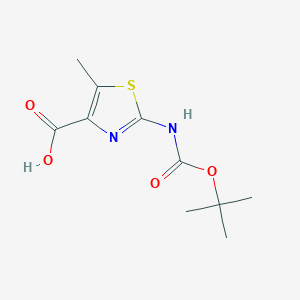

2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a thiazole ring, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents like tetrahydrofuran (THF) and chloroform in biphasic mixtures with aqueous sodium bicarbonate can also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine, enabling subsequent functionalization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Strong acids | HCl (4 N in 1,4-dioxane) | Free amine | 74–100% | |

| Trifluoroacetic acid (TFA) | TFA in dichloromethane (DCM) | Free amine | Quant. |

For example, treatment with 4 N HCl in 1,4-dioxane removes the Boc group, yielding the primary amine for further coupling reactions . This step is critical in peptide synthesis, where the unprotected amine participates in amide bond formation.

Carboxylic Acid Functionalization

The carboxylic acid at position 4 undergoes derivatization to form esters, amides, or acid chlorides.

Acid Chloride Formation

Activation with oxalyl chloride and catalytic DMF converts the carboxylic acid into a reactive acid chloride:

2-((Boc)amino)-5-methylthiazole-4-carboxylic acidoxalyl chloride, DMFacid chloride intermediate

This intermediate reacts with nucleophiles (e.g., alcohols, amines) to form esters or amides.

Amide Coupling

Using carbodiimide-based reagents, the acid forms amides with primary or secondary amines:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HOBt/EDC | DMF, 60°C, 18 h | Amide derivatives | 5–75% | |

| HATU/DIPEA | DMF, rt, 16 h | Peptide-like conjugates | 51% |

For instance, coupling with N-Boc-ethylenediamine using HOBt/EDC yields amide-linked intermediates .

Thiazole Ring Modifications

The thiazole ring’s electron-rich nature allows for electrophilic substitutions, though the methyl group at position 5 directs reactivity.

Condensation Reactions

After Boc deprotection, the free amine participates in imine formation with aldehydes or ketones:

Free amine+RCHO→Imine derivative

This reaction is utilized in synthesizing Schiff base complexes for metal coordination studies.

Comparative Reactivity of Structural Analogs

The methyl group at position 5 and Boc protection significantly influence reactivity:

| Modification | Impact on Reactivity | Source |

|---|---|---|

| Removal of methyl group | 65-fold reduction in biochemical potency | |

| Ester hydrolysis | Loss of activity (3000-fold potency reduction) |

Thermal and Solubility Considerations

-

Thermal stability : Decomposition occurs above 150°C, necessitating low-temperature storage.

-

Solubility : Poor aqueous solubility (improved with PEG linkers or ionizable groups) .

This compound’s versatility in Boc deprotection, amide coupling, and probe synthesis underscores its utility in medicinal chemistry and chemical biology. Its reactivity profile aligns with established thiazole and amino acid chemistry, enabling tailored modifications for target-specific applications .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid involves multi-step procedures that include the generation of thiazole derivatives through various chemical reactions. Characterization methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography are used to confirm the structure and purity of the compound .

Antibacterial Properties

Research has indicated that derivatives of thiazole compounds exhibit significant antibacterial activity. For instance, studies have shown that certain thiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the carboxylic acid group enhances the biological activity by facilitating interactions with bacterial enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that thiazole derivatives could inhibit cancer cell proliferation effectively. Specific derivatives showed promising results against leukemia and central nervous system cancer cell lines, with inhibition rates exceeding 70% in some cases . This suggests that compounds like this compound may serve as lead compounds in anticancer drug discovery.

Pharmaceutical Applications

-

Lead Compound for Antibiotics :

- Thiazole derivatives are being explored for their potential to combat antibiotic-resistant bacteria.

- The structural features of this compound may contribute to novel mechanisms of action against bacterial targets.

-

Anticancer Agents :

- The compound's ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer therapies.

- Ongoing research focuses on optimizing its structure to enhance potency and selectivity against specific cancer types.

- Bioconjugation :

Case Study 1: Antibacterial Activity Evaluation

A series of thiazole derivatives, including this compound, were tested against various bacterial strains. The results indicated that certain modifications could significantly enhance their antibacterial efficacy compared to traditional antibiotics like Ciprofloxacin .

Case Study 2: Anticancer Screening

In vitro studies conducted by the National Cancer Institute evaluated several thiazole derivatives against diverse cancer cell lines. Compounds similar to this compound showed notable inhibition rates, suggesting their potential as new anticancer agents .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation . The thiazole ring can also interact with various molecular targets, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

- N-tert-Butoxycarbonyl-5-syn-tert-butyl-2,2-dimethylthiazolidine-4-carboxylic acid .

- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid .

- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .

Uniqueness

2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid is unique due to its combination of a Boc-protected amino group, a thiazole ring, and a carboxylic acid group. This structure allows it to serve as a versatile intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid, also known by its CAS number 547763-09-7, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and a carboxylic acid functional group, making it a candidate for various pharmacological studies.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an anti-cancer agent, as well as its effects on metabolic disorders.

1. Anti-Cancer Activity

Research indicates that thiazole derivatives can inhibit specific cancer-related pathways. For instance, compounds similar to this compound have shown micromolar inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death in centrosome-amplified cancer cells .

Table 1: Anti-Cancer Activity Data

| Compound Name | Target | Inhibition Potency | Reference |

|---|---|---|---|

| This compound | HSET (KIFC1) | Micromolar | |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Eg5 | Nanomolar |

2. Metabolic Effects

In metabolic studies, thiazole derivatives have demonstrated protective effects against hyperglycemia and oxidative stress. For example, related compounds have been shown to lower serum glucose levels and improve lipid profiles in diabetic models, suggesting a potential role in managing type 2 diabetes mellitus (T2DM). These effects were attributed to the modulation of oxidative stress markers and inflammation .

Table 2: Metabolic Activity Data

| Compound Name | Effect on Metabolism | Reference |

|---|---|---|

| NDTD (related thiazole derivative) | Reduced serum glucose | |

| NDTD | Improved lipid profile |

Case Studies

Several case studies have highlighted the efficacy of thiazole compounds in both anti-cancer and metabolic contexts:

- Case Study on Cancer Cell Lines :

- Case Study on Diabetic Rats :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid, and how is the product characterized?

The compound is synthesized via coupling reactions involving tert-butoxycarbonyl (Boc) protection of the amine group. For example, a pyrrolidine-thiazole scaffold can be generated by reacting Boc-protected pyrrolidine intermediates with methylthiazole-carboxylic acid derivatives. Structural characterization typically employs 1H NMR (e.g., δ = 2.75 ppm for the methyl group in CDCl₃) and LC-MS for mass confirmation. Purity is assessed using HPLC (>98%) and TLC monitoring .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₇N₂O₄S, calculated 297.09, observed 297.08).

- NMR Spectroscopy : Assigns peaks for the Boc group (e.g., 1.31 ppm for tert-butyl protons) and thiazole ring protons.

- HPLC : Quantifies purity under reverse-phase conditions (e.g., C18 column, acetonitrile/water gradient).

- X-ray crystallography : Resolves stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can coupling reactions for introducing the Boc group be optimized to improve yield and reduce side products?

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.

- Catalysis : Employ coupling agents like EDCI/HOBt with N-methylmorpholine (NMM) for activating carboxylic acids.

- Temperature Control : Reactions at 50–60°C minimize decomposition of the Boc group.

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from unreacted starting materials .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or HRMS discrepancies)?

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations).

- Enantiomer Analysis : Use the Flack parameter in X-ray crystallography to detect chirality-related anomalies. For non-crystalline samples, employ chiral HPLC or optical rotation measurements.

- Isotopic Labeling : Trace unexpected peaks via deuterated solvents or ¹³C NMR .

Q. What strategies are effective for incorporating this thiazole derivative into bioactive scaffolds (e.g., anticancer agents)?

- Functionalization : Modify the thiazole ring at the 4-carboxylic acid position via amidation or esterification (e.g., coupling with methoxymethylamine for improved bioavailability).

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl or phenyl groups) to the thiazole core and evaluate cytotoxicity in cancer cell lines.

- Biological Assays : Screen derivatives for kinase inhibition or apoptosis induction using assays like MTT or flow cytometry .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Properties

Molecular Formula |

C10H14N2O4S |

|---|---|

Molecular Weight |

258.30 g/mol |

IUPAC Name |

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)11-8(17-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) |

InChI Key |

QEELYCLLAYILBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.